Cas no 1214741-22-6 ((2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde)

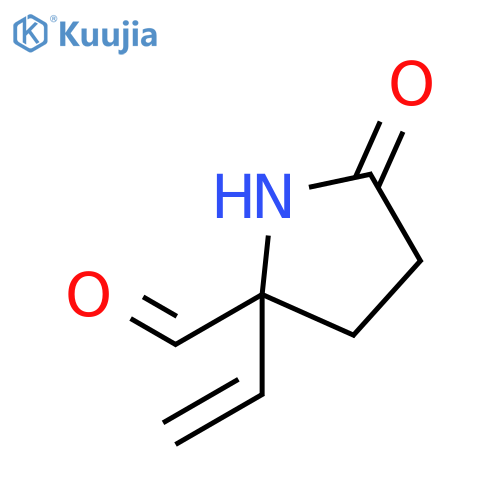

1214741-22-6 structure

商品名:(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde

- (2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde

- SCHEMBL13457132

- 1214741-22-6

- (R)-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde

-

- インチ: InChI=1S/C7H9NO2/c1-2-7(5-9)4-3-6(10)8-7/h2,5H,1,3-4H2,(H,8,10)/t7-/m0/s1

- InChIKey: SXRZNXUNGTUSRG-ZETCQYMHSA-N

- ほほえんだ: C=CC1(CCC(=O)N1)C=O

計算された属性

- せいみつぶんしりょう: 139.063328530g/mol

- どういたいしつりょう: 139.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-500MG |

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |

1214741-22-6 | 95% | 500MG |

¥ 5,900.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-250.0mg |

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |

1214741-22-6 | 95% | 250.0mg |

¥3543.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-1.0g |

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |

1214741-22-6 | 95% | 1.0g |

¥8850.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-250MG |

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |

1214741-22-6 | 95% | 250MG |

¥ 3,544.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-100mg |

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |

1214741-22-6 | 95% | 100mg |

¥2217.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-500mg |

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |

1214741-22-6 | 95% | 500mg |

¥5900.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-100.0mg |

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |

1214741-22-6 | 95% | 100.0mg |

¥2217.0000 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513297-500mg |

(2R)-2-Ethenyl-5-oxo-2-pyrrolidinecarboxaldehyde |

1214741-22-6 | 98% | 500mg |

¥9905.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-500.0mg |

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |

1214741-22-6 | 95% | 500.0mg |

¥5900.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-5G |

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |

1214741-22-6 | 95% | 5g |

¥ 26,551.00 | 2023-03-15 |

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

1214741-22-6 ((2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde) 関連製品

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1214741-22-6)(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde

清らかである:99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g

価格 ($):278.0/444.0/739.0/1109.0